

# How to improve the stability and storage of Streptolysin O

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## Compound of Interest

Compound Name: *Streptol*

Cat. No.: *B1238324*

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## Streptolysin O Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of **Streptolysin O** (SLO) in experimental settings.

## Frequently Asked Questions (FAQs)

**Q1:** What is the recommended storage condition for lyophilized **Streptolysin O**?

**A1:** Lyophilized **Streptolysin O** is stable for up to three years when stored at 2-8°C.<sup>[1]</sup> For long-term storage, it is recommended to store it desiccated below -18°C.<sup>[2]</sup> Although stable at room temperature for up to three weeks, prolonged storage at room temperature is not advised.<sup>[2]</sup>

**Q2:** How should I reconstitute and store **Streptolysin O**?

**A2:** Reconstitute lyophilized SLO in cold, sterile water or a buffer of neutral pH.<sup>[3][4]</sup> Gently rotate the vial to dissolve the powder; do not vortex.<sup>[1][3]</sup> A recommended concentration for reconstitution is between 0.2 to 1 million units/mL.<sup>[4]</sup> After reconstitution, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.<sup>[1][2]</sup> For short-term storage, reconstituted SLO can be kept at 2-8°C for up to one month or at 4°C for 2-7 days.<sup>[2]</sup>  
<sup>[3]</sup>

**Q3:** Why is a reducing agent necessary for **Streptolysin O** activity?

A3: **Streptolysin O** is an oxygen-labile toxin, meaning its activity is readily lost upon oxidation.

[1] The hemolytic activity of SLO is dependent on the reduced state of its sulfhydryl groups.[5]

Therefore, the addition of reducing agents such as 10 mM dithiothreitol (DTT) or 20 mM cysteine is crucial to maintain or restore its activity.[1][3]

Q4: What is the mechanism of action of **Streptolysin O**?

A4: **Streptolysin O** is a pore-forming toxin that binds to cholesterol in the plasma membrane of eukaryotic cells.[2][6] Upon binding, SLO monomers oligomerize to form large transmembrane pores, leading to cell lysis or permeabilization.[2][6]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or low hemolytic activity	Oxidation of SLO: The toxin has been inactivated due to exposure to oxygen.	Add a reducing agent like 10 mM DTT or 20 mM cysteine to your reconstituted SLO solution and incubate for a short period before use.[1][3]
Improper storage: The lyophilized or reconstituted SLO was not stored at the recommended temperature.	Always store lyophilized SLO at 2-8°C and reconstituted aliquots at -20°C.[1][3] Avoid repeated freeze-thaw cycles.	
	[2]	
Incorrect buffer pH: The pH of the experimental buffer is not optimal for SLO activity.	Ensure your experimental buffer has a neutral pH, ideally around 7.4.[1][4]	
Incomplete cell permeabilization	Insufficient SLO concentration: The concentration of SLO is too low to effectively permeabilize the target cells.	Perform a dose-response experiment to determine the optimal SLO concentration for your specific cell type.[7]
Incorrect incubation time or temperature: The incubation conditions are not optimal for SLO binding and pore formation.	For permeabilization, incubate cells with SLO on ice (0-4°C) to allow binding, then warm to 37°C to induce pore formation. [6] Optimize the incubation times for both steps.	
Low cholesterol content in the cell membrane: The target cells may have a low plasma membrane cholesterol content, reducing SLO binding.	This is an inherent property of the cell line. Consider using a different permeabilization method if cholesterol content is the limiting factor.	
High cell death in permeabilization experiments	Excessive SLO concentration: The concentration of SLO is too high, leading to irreversible cell damage and lysis.	Titrate the SLO concentration to find a balance between efficient permeabilization and cell viability.[8]

Prolonged incubation at 37°C:

Extended incubation after pore formation can lead to excessive leakage of cellular contents and cell death. Reduce the incubation time at 37°C after the initial binding step on ice.

## Stability and Storage Data

Table 1: Storage Conditions for Lyophilized **Streptolysin O**

Storage Temperature	Duration	Stability	Reference
2-8°C	Up to 3 years	Retains activity	[1]
Room Temperature	Up to 3 weeks	Stable	[2]
Below -18°C (desiccated)	Long-term	Recommended for long-term storage	[2]

Table 2: Stability of Reconstituted **Streptolysin O**

Storage Temperature	Duration	Activity Loss	Recommended Use	Reference
2-8°C	10 days	~50%	Short-term	[1]
2-8°C	Up to 1 month	Gradual loss	Short-term	[3]
4°C	2-7 days	Minimal	Short-term	[2]
-20°C	Long-term	Stable in aliquots	Long-term	[1][3]

## Experimental Protocols

### Protocol 1: Hemolysis Assay

This protocol is used to determine the hemolytic activity of **Streptolysin O**.

**Materials:**

- **Streptolysin O** (reconstituted and activated with DTT)
- 2% human red blood cell (RBC) suspension in Phosphate Buffered Saline (PBS), pH 7.4
- Phosphate Buffered Saline (PBS), pH 7.4
- 96-well U-bottom plate
- Spectrophotometer (for reading absorbance at 540 nm)

**Procedure:**

- Prepare serial two-fold dilutions of the activated SLO solution in PBS in a 96-well plate.
- Add 50  $\mu$ L of the 2% human RBC suspension to each well containing the SLO dilutions.
- Include a negative control (RBCs in PBS only) and a positive control (RBCs in a hypotonic solution for 100% lysis).
- Incubate the plate at 37°C for 30 minutes.
- Centrifuge the plate to pellet the intact RBCs.
- Carefully transfer the supernatant to a new flat-bottom 96-well plate.
- Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
- Calculate the percentage of hemolysis for each SLO concentration relative to the positive and negative controls. One unit of SLO is defined as the amount that causes 50% lysis of a 2% human red blood cell suspension under these conditions.[\[1\]](#)[\[4\]](#)

## Protocol 2: Cell Permeabilization

This protocol describes a method for transiently permeabilizing eukaryotic cells using SLO to introduce macromolecules.

**Materials:**

- Adherent cells cultured in a suitable format (e.g., 8-well chamber slide)
- **Streptolysin O** (reconstituted and activated with DTT)
- Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
- Transport buffer (specific to the molecule being introduced)
- Fluorescently labeled molecule for delivery (e.g., FITC-dextran)
- Recovery medium (e.g., complete cell culture medium)

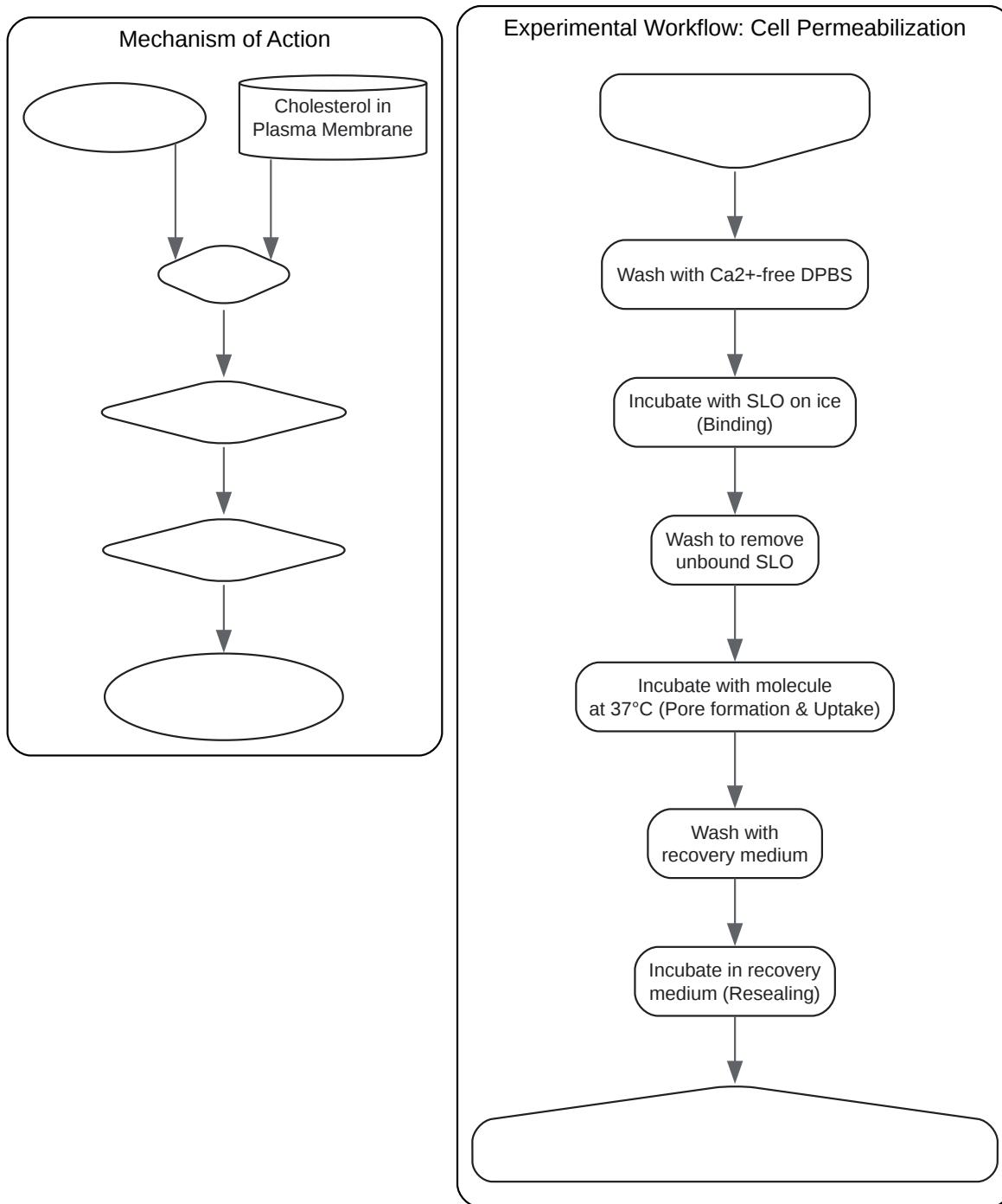
**Procedure:**

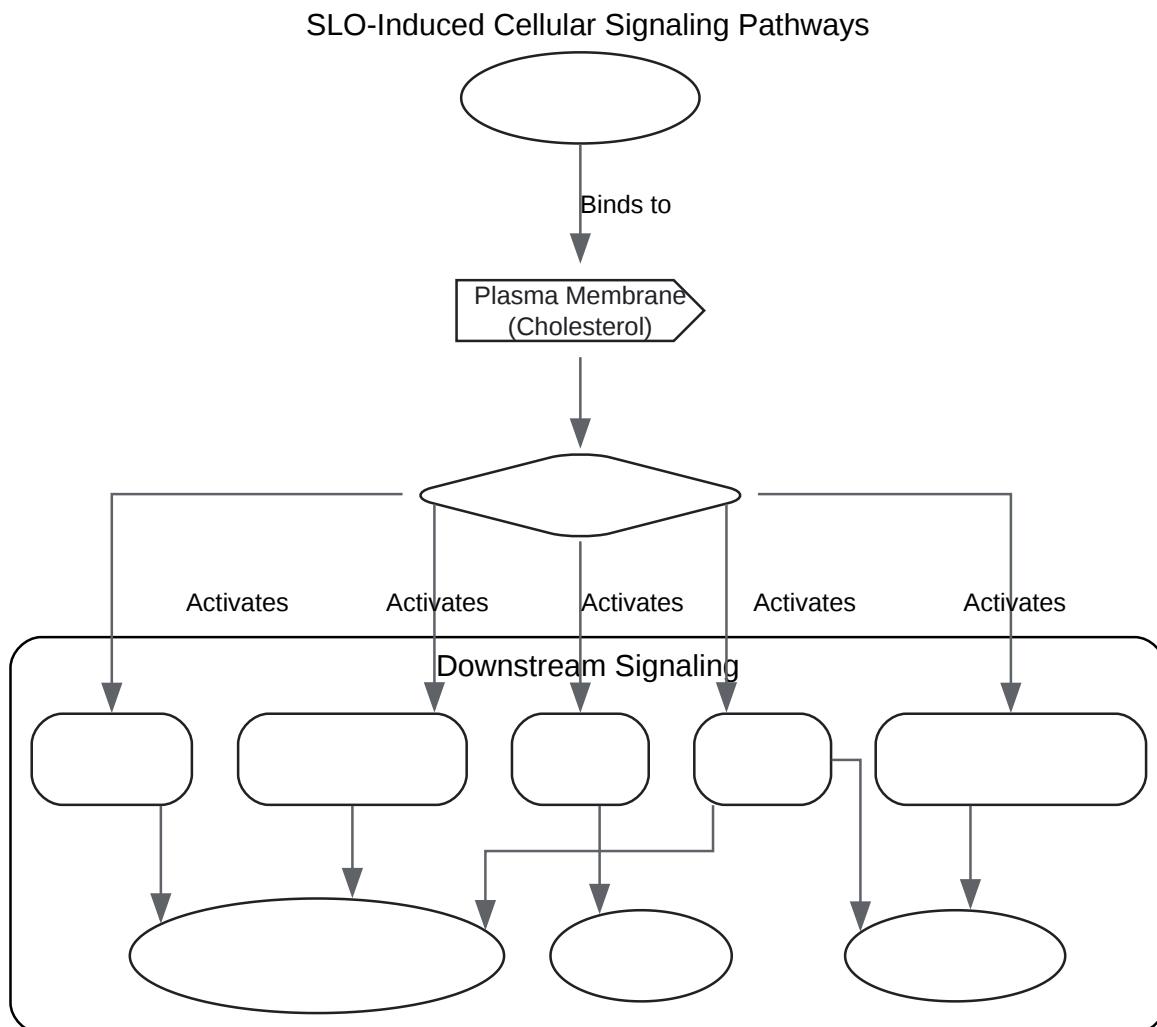
- Wash the cells three times with DPBS without calcium and magnesium.
- Prepare different concentrations of activated SLO in DPBS.
- Add the SLO solutions to the respective wells and incubate on ice for 5-10 minutes to allow SLO to bind to the plasma membrane.
- Remove the SLO solution and wash the cells three times with cold DPBS.
- Add the transport buffer containing the fluorescently labeled molecule to be delivered.
- Incubate the cells at 37°C for 5-15 minutes to induce pore formation and uptake of the molecule.
- Remove the transport buffer and wash the cells three times with recovery medium.
- Add fresh recovery medium and incubate the cells at 37°C in a CO2 incubator for at least 15 minutes to allow the cell membrane to reseal.
- Visualize the uptake of the fluorescent molecule using fluorescence microscopy.

## Visualizations

# Streptolysin O Mechanism of Action and Permeabilization Workflow

## Streptolysin O Mechanism and Permeabilization Workflow





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